

Application Notes and Protocols: Fmoc-Lysine Compatibility with SPPS Resins

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Compound of Interest		
Compound Name:	Fmoc-Lys-OMe.HCl	
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Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the systematic construction of peptide chains on an insoluble polymer support.[1][2] The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[1][3] Lysine, with its reactive ε -amino group, requires careful side-chain protection to prevent undesired branching during synthesis.[4]

This document provides a detailed guide for researchers on the compatibility and application of Fmoc-protected lysine with various resins commonly used in SPPS. It addresses a common point of confusion: the appropriate form of the amino acid for initial resin loading. For SPPS, the first amino acid must have a free α-carboxyl group to couple to the resin.[2] Therefore, derivatives like Fmoc-Lys(PG)-OH (where PG is a side-chain protecting group) are used for loading, not C-terminally blocked versions like **Fmoc-Lys-OMe.HCI**, which are unsuitable for this purpose.[5]

The standard Fmoc/tBu strategy utilizes an acid-labile tert-butyl (tBu) group for side-chain protection and a base-labile Fmoc group for the α -amino terminus, creating an orthogonal system.[2][6] This document will focus on the use of Fmoc-Lys(Boc)-OH, the most common derivative, with Wang, 2-Chlorotrityl Chloride (2-CTC), and Rink Amide resins.

Resin Selection and Lysine Protecting Groups

Methodological & Application

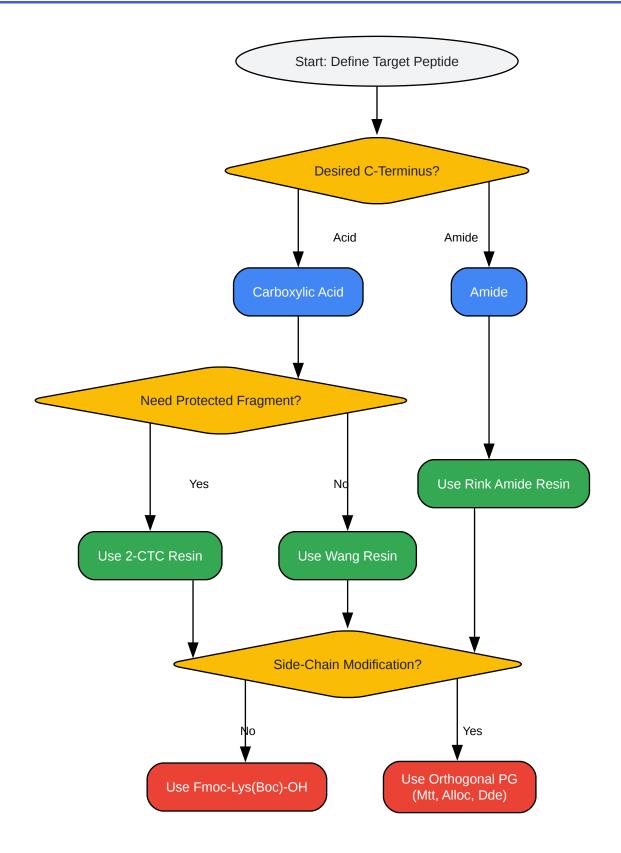




The selection of a resin is dictated by the desired C-terminal functionality of the peptide.[7] The choice of the lysine side-chain protecting group must be orthogonal to both the N α -Fmoc group and the resin linker's cleavage conditions.[2][4]

- To obtain a C-terminal carboxylic acid:
 - Wang Resin: A widely used resin for generating peptide acids. Cleavage requires moderate to strong acid conditions (e.g., >50% TFA).[8]
 - 2-Chlorotrityl Chloride (2-CTC) Resin: An acid-sensitive resin that allows for cleavage under very mild acidic conditions (e.g., 1-2% TFA), preserving acid-labile side-chain protecting groups to generate fully protected peptide fragments.[3][7]
- To obtain a C-terminal amide:
 - Rink Amide Resin: The standard for producing peptide amides. The linker is cleaved with strong acid (e.g., 95% TFA), which simultaneously removes most common side-chain protecting groups.[9]
- Lysine Side-Chain Protecting Groups:
 - Boc (tert-butyloxycarbonyl): The most common choice for Fmoc SPPS. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by moderate to strong acids like TFA.[4]
 - Mtt (4-Methyltrityl) / Mmt (4-Methoxytrityl): Highly acid-sensitive groups that can be removed selectively on-resin with dilute TFA (e.g., 1-2%) while the peptide remains attached to Wang resin and Boc groups remain intact.[4][10] This allows for side-chain modification, such as cyclization or branching.[10][11]
 - Alloc (Allyloxycarbonyl): Cleaved by Pd(0) catalysts, offering an orthogonal strategy to both acid- and base-labile groups.
 - Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) / ivDde: Removed by treatment
 with hydrazine, providing another layer of orthogonality for complex peptide synthesis.





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Caption: Decision tree for selecting the appropriate resin and lysine protecting group.



Data Summary: Resin Compatibility and Performance

The following table summarizes key quantitative data for the loading of Fmoc-Lys(Boc)-OH onto different resins and the subsequent cleavage conditions. Loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct after Fmoc deprotection.[12]



Parameter	Wang Resin	2-Chlorotrityl Chloride (2-CTC) Resin	Rink Amide Resin
Typical Loading Capacity	0.3 - 0.8 mmol/g[3]	0.4 - 1.0 mmol/g[13]	0.4 - 0.8 mmol/g[14]
C-Terminal Product	Carboxylic Acid[7]	Carboxylic Acid (Protected or Deprotected)[3][7]	Amide[7]
Loading Reagents	Fmoc-Lys(Boc)-OH, DIC/DIPEA, DMAP (cat.)	Fmoc-Lys(Boc)-OH, DIPEA	Fmoc-Linker, then standard coupling
Loading Time	12 - 24 hours[12][15]	0.5 - 4 hours[12][13]	N/A (Pre-loaded or linker attached first)
Cleavage Conditions	TFA / Scavengers (e.g., 95% TFA, 2.5% H ₂ O, 2.5% TIS)[9]	1-2% TFA in DCM (for protected fragments) or standard 95% TFA cocktail	TFA / Scavengers (e.g., 95% TFA, 2.5% H ₂ O, 2.5% TIS)[16]
Cleavage Time	1 - 3 hours	5 - 60 minutes (mild), 1-3 hours (strong)	1 - 3 hours
Key Advantage	Cost-effective standard for peptide acids.[3]	Mild cleavage allows synthesis of protected fragments; minimizes racemization.[3][7]	Direct synthesis of peptide amides.[14]
Key Disadvantage	Risk of racemization during loading; stronger cleavage conditions.[3][8]	Moisture sensitive; higher cost.[17]	Not suitable for peptide acids.

TIS = Triisopropylsilane, TFA = Trifluoroacetic acid, DCM = Dichloromethane, DIC = N,N'-Diisopropylcarbodiimide, DIPEA = N,N-Diisopropylethylamine, DMAP = 4-Dimethylaminopyridine.



Experimental Protocols

Safety Precaution: Always handle reagents like TFA, DIC, DIPEA, and piperidine in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

This protocol is preferred for its speed and low risk of racemization.[12]

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

- Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, e.g., 1.2 mmol/g capacity) in a reaction vessel. Add dry dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[12]
- Amino Acid Solution: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (2 eq. relative to resin capacity) and DIPEA (4 eq.) in dry DCM (5-10 mL).[12]
- Coupling: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[12]
- Capping: To quench any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.[7][12] This step is crucial to prevent side reactions in subsequent synthesis steps.
- Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL),
 DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
- Drying: Dry the resin under vacuum. Determine the final loading capacity using the Fmoc cleavage test.

This method requires activation of the carboxylic acid. The use of DIC/DMAP is common, but care must be taken to minimize racemization by including HOBt or using milder conditions.[8]

- Resin Swelling: Swell Wang resin (1.0 g) in a 9:1 mixture of DCM:DMF (10 mL) for 1 hour.
 [12]
- Activation Solution: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (4 eq. relative to resin capacity) and HOBt (4 eq.) in a minimum volume of DMF.[12]



- Coupling: Transfer the swollen resin to a reaction vessel and drain the solvent. Add the
 activation solution. Then, add DIC (4 eq.). Finally, add a solution of DMAP (0.1 eq.) in DMF.
 [12]
- Reaction: Agitate the mixture at room temperature for 12 hours.[12]
- Capping: Drain the reaction mixture. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM to cap unreacted hydroxyl groups. Agitate for 30 minutes.[12]
- Washing: Filter the resin and wash thoroughly with DMF (3x), DMF/DCM (1:1, 3x), and DCM (3x).[12]
- Drying: Dry the resin under vacuum and determine the loading.

This cycle is repeated for each amino acid added to the peptide chain.

- Fmoc Deprotection:
 - Swell the peptide-resin in DMF.
 - Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.[14]
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.
 - Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with a coupling reagent like HBTU (3-4 eq.) and a base like DIPEA (6-8 eq.) in DMF for 2-5 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Allow the coupling reaction to proceed for 30-60 minutes.
 - Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection cycle.



The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.[18][19]

- Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
- Cleavage:
 - Prepare a cleavage cocktail. A common choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[9] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is effective.[16][20]
 - Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
 - Stir at room temperature for 2-3 hours.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate.
 - · Wash the resin with a small amount of fresh TFA.
 - Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether (approx. 10x the volume of the filtrate).
- Isolation:
 - Centrifuge the mixture to pellet the crude peptide.
 - Decant the ether and wash the peptide pellet with cold ether two more times.
 - Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.

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